(1R,2S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL
CAS No.:
Cat. No.: VC17483757
Molecular Formula: C10H14ClNO
Molecular Weight: 199.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14ClNO |
|---|---|
| Molecular Weight | 199.68 g/mol |
| IUPAC Name | (1R,2S)-1-amino-1-(2-chloro-5-methylphenyl)propan-2-ol |
| Standard InChI | InChI=1S/C10H14ClNO/c1-6-3-4-9(11)8(5-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m0/s1 |
| Standard InChI Key | AUZGPVSYVKNCBJ-XVKPBYJWSA-N |
| Isomeric SMILES | CC1=CC(=C(C=C1)Cl)[C@H]([C@H](C)O)N |
| Canonical SMILES | CC1=CC(=C(C=C1)Cl)C(C(C)O)N |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound features a propan-2-ol backbone substituted at position 1 with an amino group and a 2-chloro-5-methylphenyl ring. The (1R,2S) configuration establishes two chiral centers, critical for its stereoselective interactions . Key structural attributes include:
| Property | Value/Description |
|---|---|
| IUPAC Name | (1R,2S)-1-amino-1-(2-chloro-5-methylphenyl)propan-2-ol |
| Canonical SMILES | CC1=CC(=C(C=C1)Cl)C@HN |
| Isomeric SMILES | CC@@HO |
| InChIKey | AUZGPVSYVKNCBJ-XVKPBYJWSA-N |
| Hydrogen bond donors | 2 (amine -NH₂, hydroxyl -OH) |
| Rotatable bonds | 2 (C-C bonds in propanol chain) |
The chloro and methyl substituents at positions 2 and 5 of the phenyl ring induce steric and electronic effects that influence solubility and receptor binding .
Spectroscopic Signatures
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NMR: The aromatic protons resonate as a doublet (δ 7.2–7.4 ppm) due to deshielding by chlorine. The hydroxyl proton appears as a broad singlet (δ 1.8–2.1 ppm), while amine protons show splitting patterns dependent on solvent .
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IR: Stretching vibrations at 3350 cm⁻¹ (O-H), 3280 cm⁻¹ (N-H), and 750 cm⁻¹ (C-Cl) confirm functional groups .
Synthesis and Optimization
Primary Synthetic Routes
Industrial synthesis typically employs reductive amination or asymmetric catalysis to control stereochemistry:
Route 1: Reductive Amination
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Starting material: 2-Chloro-5-methylbenzaldehyde reacts with nitroethane in a Henry reaction to form β-nitro alcohol.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to -NH₂.
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Resolution: Chiral chromatography separates enantiomers to isolate the (1R,2S) isomer .
Route 2: Enzymatic Resolution
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Racemic 1-amino-1-(2-chloro-5-methylphenyl)propan-2-ol is treated with lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer, yielding >98% ee .
Industrial and Research Applications
Pharmaceutical Intermediates
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Antiviral agents: Serves as a chiral building block for protease inhibitors targeting hepatitis C virus (HCV) .
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Antidepressants: Incorporated into sigma receptor ligands under clinical evaluation for major depressive disorder .
Specialty Chemistry
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Asymmetric catalysis: The hydroxyl group coordinates to transition metals (e.g., Ru, Rh) in hydrogenation catalysts .
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Polymer additives: Improves thermal stability of epoxy resins when used as a curing agent .
| Parameter | Specification |
|---|---|
| Storage | 2–8°C, inert atmosphere |
| Stability | >24 months (unopened) |
| LD₅₀ (oral, rat) | 1,250 mg/kg |
| GHS classification | H315 (skin irritation), H319 (eye damage) |
Comparison with Structural Analogs
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